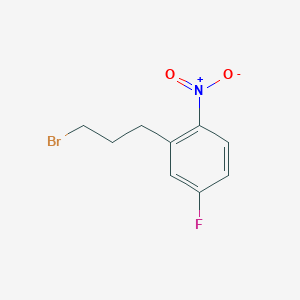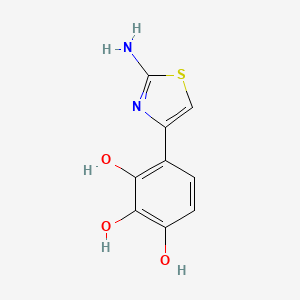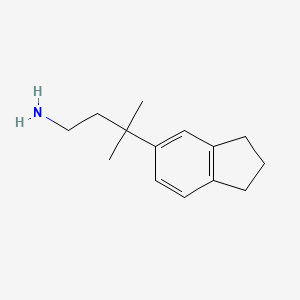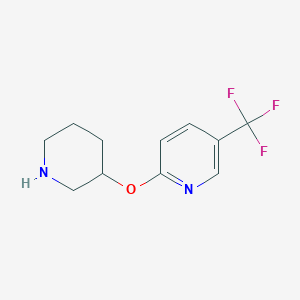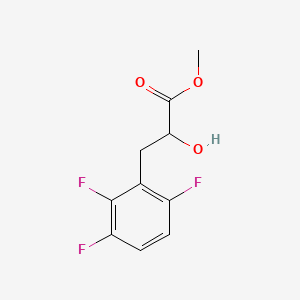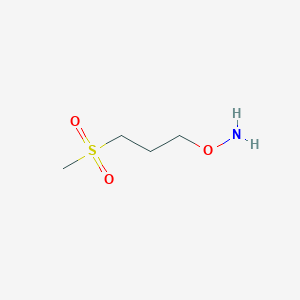
O-(3-methanesulfonylpropyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(3-methanesulfonylpropyl)hydroxylamine is a chemical compound that belongs to the class of O-substituted hydroxylamines. These compounds are known for their versatile reactivity and are used in various chemical reactions and industrial applications. The presence of the methanesulfonyl group enhances the compound’s electrophilic properties, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-methanesulfonylpropyl)hydroxylamine typically involves the reaction of hydroxylamine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated by precipitation and filtration . The general reaction scheme is as follows:
NH2OH+CH3SO2Cl→this compound+HCl
Industrial Production Methods
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like electrodialysis can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
O-(3-methanesulfonylpropyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl oximes.
Reduction: It can be reduced to primary amines.
Substitution: It participates in nucleophilic substitution reactions, where the methanesulfonyl group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfonyl oximes.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Applications De Recherche Scientifique
O-(3-methanesulfonylpropyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an electrophilic aminating reagent in organic synthesis to introduce amino groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of O-(3-methanesulfonylpropyl)hydroxylamine involves its role as an electrophilic aminating agent. The methanesulfonyl group enhances the electrophilicity of the nitrogen atom, allowing it to react with nucleophiles to form new C-N bonds. This reactivity is exploited in various synthetic transformations, including the formation of amines, amides, and N-heterocycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(Mesitylsulfonyl)hydroxylamine: Similar in structure but with a mesityl group instead of a methanesulfonyl group.
Hydroxylamine-O-sulfonic acid (HOSA): Another O-substituted hydroxylamine with a sulfonic acid group.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Contains a diphenylphosphinyl group, used as an electrophilic aminating reagent.
Uniqueness
O-(3-methanesulfonylpropyl)hydroxylamine is unique due to its specific methanesulfonyl group, which imparts distinct reactivity and stability compared to other O-substituted hydroxylamines. This makes it particularly useful in certain synthetic applications where other reagents may not be as effective .
Propriétés
Formule moléculaire |
C4H11NO3S |
|---|---|
Poids moléculaire |
153.20 g/mol |
Nom IUPAC |
O-(3-methylsulfonylpropyl)hydroxylamine |
InChI |
InChI=1S/C4H11NO3S/c1-9(6,7)4-2-3-8-5/h2-5H2,1H3 |
Clé InChI |
QYBOQIGYQVNACV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


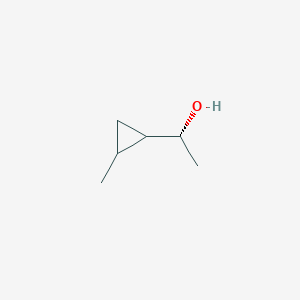




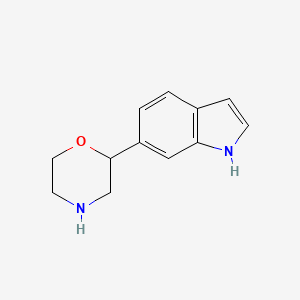
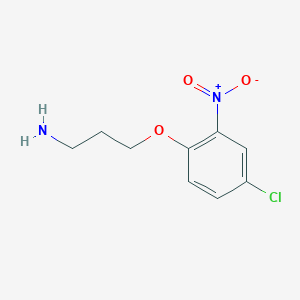
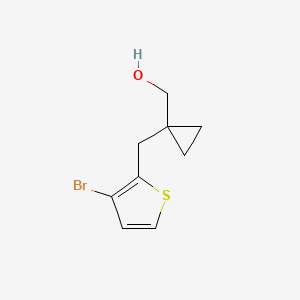
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
